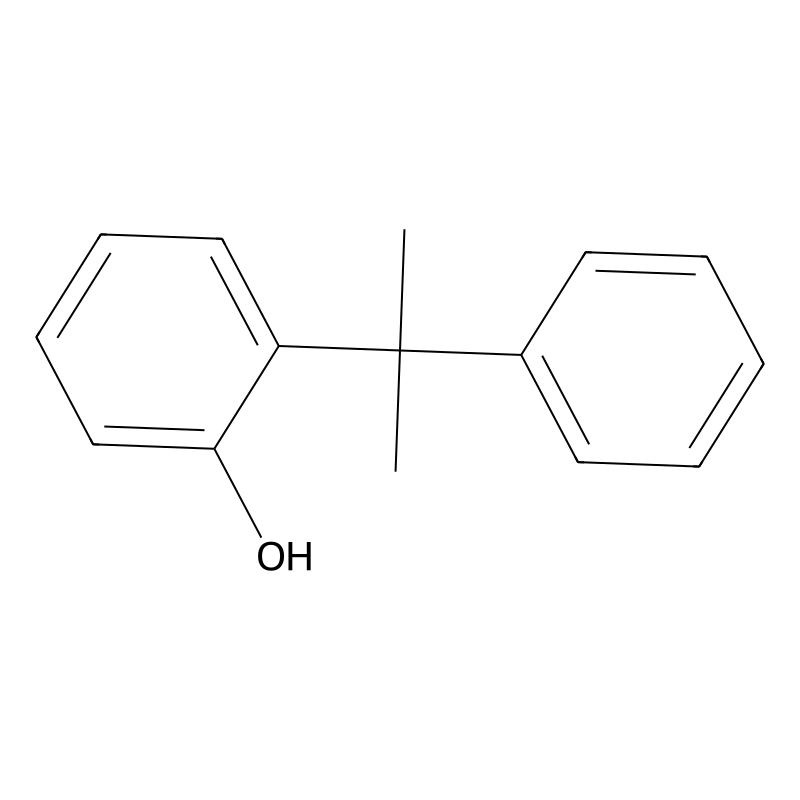

o-Cumylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Technical and Commercial Profile of p-Cumylphenol

p-Cumylphenol (PCP, CAS 599-64-4) is a solid organic compound with the molecular formula C₁₅H₁₆O and a molecular weight of 212.29 g/mol [1]. It is an important industrial chemical used in the production of various polymers and specialty chemicals.

The table below summarizes its key identifiers and properties:

| Category | Details |

|---|---|

| Systematic Name | 4-(2-Phenylpropan-2-yl)phenol [2] |

| CAS Number | 599-64-4 [1] [3] [2] |

| Other Synonyms | PCP, 4-α-Cumylphenol, 4-(1-Methyl-1-phenylethyl)phenol [1] [3] [2] |

| Molecular Formula | C₁₅H₁₆O [1] [3] [2] |

| Molecular Weight | 212.29 g/mol [1] [2] |

| Melting Point | 74-76 °C (lit.) [1] |

| Boiling Point | 335 °C (lit.) [1] |

| Appearance | White to Off-White solid [1] [3] |

| Flash Point | 160 °C [1] |

| Water Solubility | 18 mg/L at 22°C [1] |

| log P | 3.8 (at 22°C) [1] |

| pKa | 10.62 (Predicted) [1] |

Synthesis and Industrial Production

p-Cumylphenol is industrially produced via the alkylation of phenol with α-methylstyrene (AMS). A key advancement in this process is the use of a specific heterogeneous catalyst.

- Catalyst Composition: The catalyst is a mixture of aluminum oxide and zirconium oxide promoted by sulfate ions. The total content of aluminum and zirconium sulfates is between 5 to 15% by mass (calculated as SO₄), and the total content of aluminum oxide and sulfate is between 5-30% by mass (calculated as Al₂O₃) [4].

- Catalyst Preparation: The catalyst is prepared using a mixture of specific aluminum hydroxides (boehmite and pseudoboehmite) in a mass ratio of 1:3 to 3:1. The process involves precipitating zirconium hydroxide, mixing it with the aluminum hydroxides, sulfation and peptization using sulfuric acid, followed by extrusion and heat treatment [4].

- Process Advantages: This catalyst system was developed to overcome the drawbacks of older homogenous catalysts (like AlCl₃) which were corrosive, hard to separate, and generated more waste. It aims to provide higher activity and selectivity, simplifying the production technology [4].

The following diagram illustrates the general workflow for the synthesis of p-Cumylphenol using this catalytic system.

Figure 1: Workflow for the catalytic synthesis and purification of p-Cumylphenol.

Analytical Detection and Extraction Methods

Advanced analytical methods have been developed to detect and quantify p-Cumylphenol, particularly in complex matrices, due to its status as an endocrine disruptor.

- Extraction Method: Magnetic solid-phase extraction (MSPE) using Fe₃O₄@MON-NH₂ composites is an effective technique [5]. These composites consist of a magnetic iron oxide core and a functionalized microporous organic network shell. The amino groups in the shell provide hydrogen bonding sites, while the hydrophobic networks enable π-π and hydrophobic interactions with target molecules [5].

- Analysis: Extraction is typically followed by analysis with High-Performance Liquid Chromatography (HPLC) [5].

- Performance: This method can achieve a low Limit of Detection (LOD) of 0.015-0.030 μg/L for p-Cumylphenol and an adsorption capacity of 105.6 mg/g [5].

The workflow for this analytical method is summarized below.

Figure 2: Analytical workflow for extracting and quantifying p-Cumylphenol from samples.

Biological Activity and Toxicological Profile

p-Cumylphenol is recognized as an Endocrine Disrupting Chemical (EDC) and shares a concerning biological activity profile with bisphenol A (BPA).

- Adipogenic Effects: A 2020 peer-reviewed study found that p-Cumylphenol induces lipid accumulation (adipogenesis) in mouse 3T3-L1 adipocyte cells to a similar extent and potency as BPA [6]. It also affects leptin levels similarly [6].

- Mechanism of Action: While the exact pathway for p-Cumylphenol is not explicitly detailed in the search results, it is well-established that BPA and its analogues can act through pathways like the PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) pathway, which is a master regulator of adipogenesis [6]. It is plausible that p-Cumylphenol operates via a similar mechanism.

- Toxicological Hazard: According to safety data, p-Cumylphenol may cause serious eye injury and is harmful if ingested. It is also a skin and strong eye irritant [3]. The lethal concentration low (LCLo) for rats via inhalation is reported as 72 mg/m³ [3].

Key Differences and Information Gaps

The search results reveal a significant asymmetry in the available information for the two isomers.

| Aspect | p-Cumylphenol | o-Cumylphenol |

|---|---|---|

| Industrial Importance | High; widely used in polymer and resin production [3]. | Low; mentioned only as an undesirable by-product [4]. |

| Synthesis Focus | Maximizing yield and purity using selective catalysts [4]. | Minimizing formation during p-isomer production [4]. |

| By-product Formation | --- | Formed in amounts of 0.5-0.7% with some zeolite catalysts [4]. |

| Safety & Toxicology | Well-documented as an endocrine disruptor and irritant [3] [6]. | No specific toxicological data found in search results. |

Conclusion

p-Cumylphenol is a commercially significant compound with a well-documented profile covering its synthesis, analysis, and biological effects. Its production has been optimized using sophisticated heterogeneous catalysts to achieve high selectivity. However, its activity as an endocrine disruptor, particularly its ability to promote adipogenesis similarly to BPA, warrants caution in its application.

In contrast, technical details and specific data on This compound are scarce in the available search results, as it is primarily noted as a minor, undesired isomer during synthesis.

For your ongoing research, especially in drug development:

- Prioritize Experimental Characterization: If the o-isomer is of interest, you will likely need to synthesize and characterize it yourself, focusing on its HPLC retention time, NMR spectra, and biological potency in relevant assays.

- Investigate Shared Mechanisms: Explore the PPARγ pathway in depth to understand the potential adipogenic mechanism of both isomers.

- Utilize Advanced Analytics: The described MSPE-HPLC method provides a robust blueprint for detecting and quantifying these compounds in various samples.

References

- 1. 4-CUMYLPHENOL | 599-64-4 [chemicalbook.com]

- 2. 4-Cumylphenol | C15H16O [chemspider.com]

- 3. p-Cumylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. US6768031B2 - Process and catalyst for producing p - cumylphenol [patents.google.com]

- 5. of magnetic amino-functionalized microporous organic... Synthesis [pubmed.ncbi.nlm.nih.gov]

- 6. Bisphenols B, E, F, and S and 4‐ cumylphenol induce lipid... [orbit.dtu.dk]

Environmental Occurrence and Partitioning Behavior of Alkylphenols

While direct data for o-Cumylphenol is scarce, research on similar alkylphenols like 4-tert-Octylphenol (4-t-OP) and Nonylphenol (NP) provides insights into their environmental behavior. The table below summarizes quantitative data from a study on these compounds in a riverine environment.

Table 1: Occurrence and Partitioning of Octylphenol and Nonylphenol in Terengganu Rivers, Malaysia [1]

| Compound | Matrix | Concentration Range | Log Kd (Partition Coefficient) | Log K'oc (Carbon-normalized Partition Coefficient) |

|---|---|---|---|---|

| Octylphenol (OP) | Surface Water | 0.0019 – 0.0077 ng/mL | 3.06 – 3.57 | 3.00 – 3.97 |

| Sediment | 0.19 – 30.88 ng/g dw | |||

| Nonylphenol (NP) | Surface Water | 0.0007 – 0.0023 ng/mL | Data not provided | Data not provided |

| Sediment | 0.38 – 84.42 ng/g dw |

Key findings from this study indicate [1]:

- Partitioning to Sediment: The consistently higher concentrations in sediment compared to water suggest strong adsorption of these compounds from the water column to sediment particles due to their hydrophobic nature.

- Environmental Correlations: A significant positive correlation was found between OP/NP concentrations in sediment and physical water parameters (temperature, salinity, pH), while a negative correlation was observed with their concentrations in water.

Microbial Degradation and Detoxification

Microbial degradation is a key pathway for removing phenolic endocrine-disrupting chemicals from the environment. The fungus Umbelopsis isabellina has demonstrated effectiveness in degrading 4-Cumylphenol and other alkylphenols.

Table 2: Degradation of Phenolic Endocrine-Disrupting Chemicals by Umbelopsis isabellina [2]

| Compound Degraded | Initial Concentration | Key Degradation Findings | Ecotoxicological Outcome |

|---|---|---|---|

| 4-Cumylphenol (4-CP) | 25 mg/L | Efficiently degraded, with the first demonstration of its anti-androgenic properties. | Significant reduction in toxicity and anti-androgenic potential. |

| 4-tert-Octylphenol (4-t-OP) | 25 mg/L | Efficiently degraded. | Significant reduction in toxicity and anti-androgenic potential. |

| Nonylphenol (NP) | 25 mg/L | Efficiently degraded. | Significant reduction in toxicity. |

The degradation process involves a clear workflow, from culture preparation to ecotoxicological verification:

Experimental workflow for biodegradation and toxicity assessment of alkylphenols. [2]

The battery of biotests used to confirm detoxification included bioindicators from different trophic levels [2]:

- Producers: The luminescent marine bacterium Aliivibrio fischeri.

- Consumers: The crustaceans Daphnia magna and Artemia franciscana.

- Reducers: The soil bacterium Heterocypris incongruens.

Analytical Methodologies for Detection and Quantification

Precise analysis is critical for studying the environmental fate of these compounds. A common methodology involves extraction, cleanup, and instrumental analysis.

Standard analytical workflow for alkylphenols in environmental samples. [1]

This method allows for the detection of compounds like octylphenol and nonylphenol at very low concentrations (e.g., in the ng/mL range for water and ng/g dry weight for sediments) [1].

Ecological Risk Assessment

Ecological risk assessment translates environmental concentrations into potential biological impacts. The risk assessment for alkylphenols in the Terengganu Rivers study was based on calculated Risk Quotients (RQs) [1]:

- Risk Quotient (RQ) = Measured Environmental Concentration (MEC) / Predicted No-Effect Concentration (PNEC).

- Risk Categories: RQ < 0.1 (Low Risk); 0.1 ≤ RQ ≤ 1 (Medium Risk); RQ > 1 (High Risk).

The study found that octylphenol in water generally posed a low risk, while octylphenol and nonylphenol in sediments presented varying risks, from low to high, between different sampling years [1].

Key Insights for Researchers

- The environmental fate and toxicity of 4-Cumylphenol are documented and closely align with other alkylphenols, serving as a strong model for understanding cumylphenols as a class [2] [3].

- The fungus Umbelopsis isabellina presents a promising, environmentally friendly tool for the bioremediation and detoxification of environments contaminated with 4-Cumylphenol and similar EDCs [2].

- Standardized analytical methods (SPE followed by HPLC and LC-MS/MS) are effective for monitoring these compounds, though isomer-specific analysis for this compound may require further method development [1].

References

o-Cumylphenol research gaps and literature review

Available Data on Para-Cumylphenol

The tables below consolidate the quantitative data and experimental parameters found in the search results for para-cumylphenol.

Table 1: Market Data for Para-Cumylphenol

| Region/Type | Metric | Value | Source/Year |

|---|---|---|---|

| Global Market | Value (2025) | USD 7.67 Billion | [1] |

| Global Market | Projected Value (2033) | USD 17.69 Billion | [1] |

| Global Market | CAGR (2026-2033) | 14.94% | [1] |

| Europe Market | Value (2024) | USD 450 Million | [2] |

| Europe Market | Projected Value (2033) | USD 700 Million | [2] |

| Europe Market | CAGR (2026-2033) | 5.5% | [2] |

Table 2: Key Applications and Drivers for Para-Cumylphenol

| Category | Details |

|---|---|

| Key Applications | Production of polycarbonate resins, phenolic resins, surface-active agents (surfactants), and epoxy resin modifiers [2]. |

| End-User Industries | Plastics, rubber, coatings, automotive, construction, and electronics [1] [2]. |

| Market Drivers | Rising demand from end-use industries, technological innovations, and regulatory support for sustainable practices [1]. |

Table 3: Experimental Parameters for Sonolytic Degradation of 4-Cumylphenol This table outlines key factors from a study on the ultrasonic degradation of 4-cumylphenol in water [3].

| Parameter | Effect on Degradation Rate |

|---|---|

| Initial Concentration | Inversely proportional to degradation extent. |

| Ultrasonic Frequency | Rate is frequency-dependent. |

| Ultrasonic Power | Proportional increase (tested range 20-100 W). |

| Solution Temperature | Increased rate (tested range 20-50°C). |

| pH of Solution | Most favorable in acidic media. |

| Saturating Gas | Argon > Air > Nitrogen (due to radical scavenging). |

| Additives (Br⁻ ions) | Promoted degradation; effect increased with concentration. |

| Additives (HCO₃⁻ ions) | Enhanced degradation at low 4-Cumylphenol concentration (0.05 mg/L). |

| Water Matrix | More efficient in natural water compared to pure water. |

Identified Research Gaps for o-Cumylphenol

The search results reveal a significant lack of specific data on This compound, highlighting several critical research gaps:

- Toxicological and Eco-Toxicological Profile: While para-cumylphenol is recognized as an endocrine disruptor [3], there is a lack of public data on the potential endocrine activity, toxicity, and environmental fate of the ortho-isomer.

- Environmental Occurrence and Degradation: The search yielded a detailed study on the sonolytic degradation of para-cumylphenol [3], but no similar degradation protocols or environmental monitoring data for this compound were found. Research is needed to establish effective removal methods for this specific isomer from water.

- Market and Application Data: The available market reports exclusively cover para-cumylphenol [1] [2]. The industrial production volumes, specific applications, and economic data for this compound remain uncharacterized in the public domain.

Experimental Workflow for Future Research

Given the absence of specific protocols for this compound, the following generalized experimental workflow can serve as a starting point for investigating its degradation, inspired by the methods used for its para-isomer. The diagram below outlines this proposed methodology.

Proposed workflow for studying this compound degradation.

Detailed Methodology Considerations:

- Step 1: Solution Preparation & Characterization: Prepare stock solutions of this compound in relevant water matrices (e.g., pure water, natural water). Measure and adjust initial properties including pH, temperature, and initial concentration [3].

- Step 2: Parameter Setup: Based on the related study, key parameters to investigate include ultrasonic frequency, power density, and the type of saturating gas (e.g., argon, air). The effect of additives like bromide or bicarbonate ions should also be explored [3].

- Steps 3-5: Sampling and Analysis: The degradation process can be monitored by:

- Analytical Techniques: Using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of this compound and identify transformation by-products [3].

- Kinetic Analysis: Determining the degradation rate constant by fitting concentration-time data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

How to Proceed with Your Research

To build a comprehensive literature review and technical guide, I suggest you take the following steps:

- Consult Academic Databases: Use specialized platforms like SciFinder, Reaxys, PubMed, or Google Scholar. Search for "this compound," "orththis compound," and "2-cumylphenol" to find primary research articles that were not captured in the general web search.

- Investigate Broader Classes: Look into the general properties and synthesis methods for alkylphenols and disubstituted benzene compounds, as this information can provide valuable context and hypotheses for the behavior of the ortho-isomer.

- Analyze Patent Literature: Search patent databases (e.g., USPTO, Espacenet) for proprietary industrial applications or synthesis methods of this compound that may not be detailed in journal articles.

References

o-Cumylphenol historical context in industrial chemistry

Basic Chemical Identification

The following table summarizes the basic identifiers for o-cumylphenol from the search results [1]:

| Property | Description |

|---|---|

| Chemical Name | 2-(1-Methyl-1-phenylethyl)phenol |

| CAS Number | Information missing from results |

| Molecular Formula | C₁₅H₁₆O |

| IUPAC Name | 2-(1-Methyl-1-phenylethyl)phenol |

| Catalog/ID | PubChem CID 123377 |

Historical Synthesis and Manufacturing

A key historical source is a 1956 patent, US2750426A, titled "Manufacture of cumylphenol" [2]. The general process for synthesizing cumylphenol involves the reaction of phenol with a derivative of isopropylbenzene (cumene). The workflow can be summarized as follows:

Diagram: General workflow for the synthesis of cumylphenol from cumene, based on the method described in US2750426A [2].

Key aspects of this process described in the patent include [2]:

- Oxidation: Cumene is oxidized to form cumene hydroperoxide.

- Decomposition: The hydroperoxide is then decomposed in the presence of phenol and an acidifying agent (like sulfuric acid) to form a mixture of cumylphenol and acetone.

- Separation: The resulting crude product is separated, often involving steps like neutralization with alkali, extraction, and fractional distillation to isolate pure cumylphenol.

Industrial Applications and Market Context

While specific data for this compound is scarce, its isomer, 4-cumylphenol (para-cumylphenol, CAS 599-64-4), is a significant industrial chemical. The information below pertains to the para-isomer and provides context for the chemical family's importance.

Primary Industrial Applications

The table below lists key applications of 4-cumylphenol [3] [4] [5]:

| Application | Function / Use |

|---|---|

| Polycarbonate Resins | Acts as a chain terminator, controlling polymer molecular weight [4] [6]. |

| Phenolic Resins | Serves as a key monomer or modifier in resin production [3] [6]. |

| Surfactants | Used in the manufacturing of various surfactant compounds [6]. |

| Antioxidants & Stabilizers | A key intermediate in producing antioxidants for plastics and rubber [5]. |

| Other | Used in coatings, adhesives, sealants, and agricultural chemicals [5]. |

Market Data and Key Players

The following quantitative data is reported for the para-cumylphenol market [3] [5]:

| Metric | Details |

|---|---|

| Global Market Size (2024) | ~ USD 450 - 500 Million [3] |

| Projected Market Size (2033) | ~ USD 700 Million [3] |

| Expected CAGR (2026-2033) | ~ 5.5% [3] [5] |

| Leading Regional Market | Asia-Pacific (approx. 40% share) [3] |

| Key Market Drivers | Demand from automotive, construction, and electronics industries for high-performance resins and materials [3]. |

Key Players mentioned in the market for cumylphenol-type chemicals include Dover Chemical, Sasol, Chengdu Yuanda Chemical, Henan Tianfu Chemical, BASF SE, and SI Group [3] [6].

Safety and Handling

For 4-cumylphenol, safety data indicates it is generally classified as an irritant [4] [7]:

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [4] [7].

- Safety Precautions: When handling, use personal protective equipment including gloves, eye protection, and dust masks [4].

References

- 1. - o | C15H16O | CID 123377 - PubChem Cumylphenol [pubchem.ncbi.nlm.nih.gov]

- 2. US2750426A - Manufacture of cumylphenol - Google Patents [patents.google.com]

- 3. 4- Cumylphenol Market Size, Industry Potential & Forecast 2033 [verifiedmarketreports.com]

- 4. CAS No. 599-64-4 | Chemsrc [chemsrc.com]

- 5. Para- Cumylphenol Report on and China Market Size, Scope And... [marketresearchintellect.com]

- 6. Global Para- Cumylphenol Industry Market Research Report from... [epressrelease.org]

- 7. 4- CUMYLPHENOL | 599-64-4 [chemicalbook.com]

o-Cumylphenol safety data sheet research use

Safety Data Sheet Summary for 4-Cumylphenol

The following table summarizes the key hazard and identification information for 4-Cumylphenol according to the latest available Safety Data Sheet [1].

| Aspect | Details |

|---|---|

| Product Identifier | 4-Cumylphenol [1] |

| Synonyms | PCP, 4-cumylphenol [1] |

| CAS No. | 599-64-4 [1] |

| Molecular Formula | C₁₅H₁₆O [1] |

| Signal Word | Warning [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) [1] |

Physical and Chemical Properties

Understanding the physical characteristics is essential for safe laboratory handling and storage. The data for 4-Cumylphenol is as follows [1]:

| Property | Value / Description |

|---|---|

| Appearance | White crystalline solid [1] |

| Melting Point | 74 - 76 °C [1] |

| Boiling Point | 335 °C [1] |

| Flash Point | 160 °C [1] |

Safe Handling and Control Measures

For researchers working with this compound, the following exposure controls and personal protective equipment (PPE) are recommended [1]:

- Engineering Controls: Use appropriate exhaust ventilation at places where dust is formed [1].

- Eye/Face Protection: Safety glasses with side-shields conforming to recognized standards (e.g., EN166) [1].

- Skin Protection: Wear protective gloves and impervious clothing. Gloves must be inspected prior to use and properly disposed of after use [1].

- Respiratory Protection: For nuisance exposures, use a particle respirator such as a type P95 (US) or type P1 (EU EN 143). For higher level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges [1].

Toxicity Information and Regulatory Context

The toxicological profile of 4-Cumylphenol includes several important points [1]:

- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation [1].

- Specific Target Organ Toxicity (Repeated Exposure): The SDS indicates this hazard is present, though it states "No data available" in section 11. The hazard statement H373 confirms it may cause organ damage through prolonged or repeated exposure [1].

- Reproductive Toxicity: It is suspected of damaging fertility or the unborn child (H361) [1].

- Mutagenicity: Tests conducted (Ames test and in vitro chromosome aberration test) yielded negative results, indicating it did not show mutagenic activity under the tested conditions [1].

- Carcinogenicity: The SDS notes that no component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1% [1].

For chemical safety assessment, substances with hazards like damaging fertility (reprototoxicity) are classified as CMR (Carcinogenic, Mutagenic, and Reprotoxic) substances. Handling such materials requires strict adherence to safety protocols to minimize exposure [2].

Experimental Handling Workflow

For a visual guide to the core safety procedures when handling this chemical in a research setting, please refer to the following workflow. This diagram synthesizes the key handling, storage, and emergency steps from the SDS information [1].

Core safety procedures for handling 4-Cumylphenol in a laboratory setting.

Key Considerations for Researchers

- Isomer Specificity: The data provided is for the para- (4-) isomer of cumylphenol. The ortho- (o-) isomer you asked about may have different physical, chemical, and toxicological properties. It is crucial to obtain the specific SDS for the exact chemical structure you are using.

- Regulatory Frameworks: The toxicity testing requirements for chemicals, including methods for assessing developmental and reproductive toxicity, are established by regulatory bodies like the U.S. EPA. These guidelines ensure a standardized and thorough evaluation of potential hazards [3].

- Data Gaps: The SDS for 4-Cumylphenol notes that some toxicological properties "have not been thoroughly investigated" [1]. This highlights the importance of applying the Precautionary Principle in research—always minimize exposure, even when complete data is unavailable.

References

o-Cumylphenol isomer formation and separation

o-Cumylphenol and p-Cumylphenol Overview

The table below summarizes the key identifiers and properties of the ortho and para isomers of cumylphenol.

| Property | *o*-Cumylphenol | *p*-Cumylphenol |

|---|---|---|

| CAS Number | 18168-40-6 [1] | 599-64-4 [2] |

| IUPAC Name | 2-(1-Methyl-1-phenylethyl)phenol [1] | 4-(2-phenylpropan-2-yl)phenol [3] |

| Molecular Formula | C15H16O [1] | C15H16O [2] |

| InChIKey | CJWNFAKWHDOUKL-UHFFFAOYSA-N [1] | QBDSZLJBMIMQRS-UHFFFAOYSA-N [3] |

| Boiling Point | Information missing | 335 °C [2] |

| Melting Point | Information missing | 72-75 °C [2] |

Formation and Separation Workflow

The following diagram illustrates the core process for the formation of cumylphenol isomers and the primary separation strategy, based on alkylation and dealkylation techniques [4].

Diagram of Cumylphenol Isomer Formation & Separation

Detailed Experimental Protocols

Alkylation for Isomer Formation

The formation of o- and p-Cumylphenol occurs through the alkylation of phenol with α-methylstyrene (AMS) [4].

- Reactants: Phenol (or substituted phenols like m-cresol) and α-methylstyrene (AMS) [4].

- Catalysts: The study used both homogeneous (p-Toluenesulfonic acid, pTSA) and heterogeneous (Amberlyst 15) acid catalysts [4].

- Temperature Range: Reactions were studied between 60°C and 160°C [4].

- Key Quantitative Data:

- The alkylation reaction is highly selective toward the para position.

- The ratio of the second-order rate constants for para to ortho alkylation ((K_1/K_2)) is a key metric. For phenol with AMS, this results in a product ratio of 97% p-Cumylphenol to 3% o-Cumylphenol [4].

- Reactivity ratios indicate that lower temperatures favor higher para-selectivity [4].

Separation of Isomers

Separating these close-boiling isomers relies on chemical property differences rather than simple distillation [4].

- Technique: Dissociation Extraction

- This method leverages differences in the acidity and solubility of the isomers.

- It can achieve a separation factor of 120 for p-Cumylphenol from o-Cumylphenol, yielding p-Cumylphenol with 95% purity in one step [4].

- Alternative Strategy: Alkylation/Dealkylation

- This approach was used to separate other close-boiling phenols (like m-cresol and 2,5-xylenol) with high purity (98-99%) [4]. The principle involves selectively converting one component in a mixture into a different compound that is easier to separate, followed by its recovery back to the original form.

Key Insights for Research and Development

- High Para-Selectivity: The inherent preference for para-alkylation means o-Cumylphenol is always a minor product, making efficient separation protocols crucial for its isolation [4].

- Catalyst Choice: Both homogeneous and heterogeneous catalysts are effective, offering flexibility for process design (e.g., ease of catalyst recovery with Amberlyst 15) [4].

- Proven Separation Efficiency: The documented performance of dissociation extraction provides a validated starting point for developing a purification process for o-Cumylphenol [4].

References

o-Cumylphenol synthesis Friedel-Crafts alkylation protocol

Chemistry Introduction

o-Cumylphenol (2-(1-methyl-1-phenylethyl)phenol) is an ortho-alkylated phenol. The synthesis proceeds via a Friedel-Crafts alkylation where phenol is reacted with α-methylstyrene (AMS) in the presence of a Brønsted or Lewis acid catalyst [1].

A key challenge is controlling regioselectivity to favor the ortho- isomer over the typically more thermodynamically stable para- isomer. The following protocol is adapted from an industrial process, using a heterogeneous catalyst designed for high para- selectivity; modifying reaction conditions can help shift selectivity toward the ortho- product [1].

Detailed Synthesis Protocol

The following workflow and detailed procedure are adapted from a patent for producing p-cumylphenol, which can be modified to target the ortho- isomer [1].

Materials

- Reactants: Phenol (ACS grade, 1.0 equivalent), α-Methylstyrene (AMS, 95+%, stabilized, 0.5-1.0 equivalents).

- Catalyst: Sulfated aluminum oxide-zirconium oxide (SO₄²⁻/Al₂O₃-ZrO₂, 5-15 wt% SO₄ ions) [1]. Anhydrous aluminum chloride (AlCl₃) can be used as a homogeneous alternative, but with potential for lower selectivity.

- Solvent: Toluene (anhydrous). A solvent may not be strictly necessary due to the liquid state of the reactants, but it can improve mixing.

- Equipment: 100 mL 3-neck round-bottom flask, magnetic stirrer, reflux condenser, thermometer, inert gas (N₂) inlet, oil bath, heating mantle, and filtration setup.

Procedure

- Reactor Setup: Assemble the flask fitted with a condenser, thermometer, and inlet. Dry the assembly and maintain a slight positive pressure of inert gas (N₂) throughout the reaction.

- Charge Reactants: Charge phenol (1.0 equiv, e.g., 9.4 g, 0.1 mol) and α-methylstyrene (0.5-1.0 equiv, e.g., 11.8 g, 0.1 mol) to the flask.

- Add Catalyst: Add the solid sulfated Al₂O₃-ZrO₂ catalyst (5-10 wt% of total reaction mass) to the reaction mixture with efficient stirring.

- Reaction: Heat the mixture to 80-120°C with vigorous stirring for 2-4 hours. Monitor reaction progress by TLC or GC.

- Work-up: After completion, cool the mixture to ~50°C and separate the catalyst by hot filtration. Wash the filter cake with warm toluene.

- Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from a toluene/heptane mixture to yield o-cumylphenol as a white to off-white solid [2].

Characterization & Reaction Data

Table 1: Physicochemical Properties of this compound [2]

| Property | Value / Description |

|---|---|

| CAS Number | 599-64-4 (for 4-Cumylphenol) |

| Molecular Formula | C₁₅H₁₆O |

| Molecular Weight | 212.29 g/mol |

| Melting Point | 74-76 °C (for pure 4-isomer) |

| Boiling Point | ~335 °C |

| Appearance | White to off-white crystalline solid |

Table 2: Key Reaction Parameters from Patent Literature (for p-Cumylphenol) [1]

| Parameter | Optimal Range / Condition |

|---|---|

| Molar Ratio (Phenol:AMS) | 2:1 to 20:1 |

| Catalyst | SO₄²⁻/Al₂O₃-ZrO₂ |

| Temperature | 80-120 °C |

| Reaction Time | 2-4 hours |

| Key Impurity (Dimer) | < 0.7% (with optimized catalyst) |

| *o*-Isomer Content | ~2.2% (with Zeolite catalyst) |

Mechanism and Regioselectivity

The reaction proceeds via a classic electrophilic aromatic substitution. The catalyst facilitates the protonation of α-methylstyrene to form a stable, tertiary cumyl carbocation, which acts as the electrophile. This electrophile then attacks the electron-rich aromatic ring of phenol [3] [4] [5].

The ortho/para ratio is influenced by:

- Catalyst Type: Heterogeneous catalysts like zeolites or sulfated metal oxides can be engineered to favor transition states leading to one isomer over the other via steric constraints [1].

- Temperature: Lower temperatures often favor kinetic products (frequently the ortho- isomer), while higher temperatures favor the more stable para- isomer.

- Solvent and Sterics: The bulky cumyl group and potential for hydrogen bonding with the phenolic -OH group can influence the approach of the electrophile.

Troubleshooting and Safety

| Issue | Potential Cause | Solution |

|---|---|---|

| Low Conversion | Inactive catalyst, incorrect stoichiometry, low temperature | Ensure catalyst is freshly activated; use excess phenol to drive reaction and suppress side products [1]. |

| Poor o-Selectivity | Reaction conditions favor thermodynamic product | Lower reaction temperature; screen different solid acid catalysts. |

| Polyalkylation | Excess AMS relative to phenol | Increase phenol-to-AMS molar ratio (e.g., 4:1 or higher) [1]. |

| Dimer Formation | Self-reaction of α-methylstyrene | Controlled addition of AMS; use of selective catalyst [1]. |

Safety Notes:

- Perform all operations with proper personal protective equipment (PPE) in a well-ventilated fume hood.

- Phenol is corrosive and toxic by skin contact. Handle with extreme care.

- α-Methylstyrene is flammable and can polymerize. Keep it stabilized and store under an inert atmosphere if necessary.

- The final product may cause skin and eye irritation (H315-H319-H335) [2].

Research Applications

While o-cumylphenol is a specific chemical entity, its parent compound and isomers are valuable in industrial and research contexts, primarily as:

- Precursor for high-performance polymers like polycarbonates and phenolic resins [6] [2].

- Building Block in organic synthesis and for the preparation of specialty chemicals [6].

- Model Compound for studying regioselectivity in Friedel-Crafts alkylation of phenols.

References

- 1. US6768031B2 - Process and catalyst for producing p- cumylphenol [patents.google.com]

- 2. 4- CUMYLPHENOL | 599-64-4 [chemicalbook.com]

- 3. – Friedel reaction - Wikipedia Crafts [en.wikipedia.org]

- 4. EAS Reactions (3) - Friedel - Crafts and Acylation - Friedel ... Crafts [masterorganicchemistry.com]

- 5. - Friedel and Crafts ... — Organic Chemistry Tutor Alkylation Acylation [organicchemistrytutor.com]

- 6. Europe 4- Cumylphenol Market Analysis: Identifying Key Risk Factors [linkedin.com]

Application Note: Synthesis of p-Cumylphenol via a Sulfated Alumina-Zirconia Catalyst

Introduction and Objective

p-Cumylphenol (PCP) is a key industrial chemical widely used in producing stabilizers for polymers, fuels, and lubricants [1]. This document outlines a detailed protocol for its synthesis via the alkylation of phenol with α-methylstyrene (AMS) using a novel sulfated alumina-zirconia catalyst. The objective is to provide researchers with a method that enhances catalytic activity and selectivity while minimizing the formation of o-cumylphenol and dimeric byproducts [1].

Materials and Equipment

2.1. Chemicals

- Phenol

- α-Methylstyrene (AMS)

- Aluminum hydroxide (a mixture of boehmite and pseudoboehmite, mass ratio 1:3 to 3:1 calculated as Al₂O₃)

- Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

- Sulfuric acid (for sulfation and peptization)

- Aqueous ammonia solution (for precipitation)

2.2. Laboratory Equipment

- Jacketed glass reactor with mechanical stirrer

- Temperature controller and heating mantle

- Separating funnels

- pH meter

- Screw extruder

- Muffle furnace

- Vacuum oven

- Analytical equipment: GC-MS, HPLC

Experimental Protocols

Catalyst Preparation [1]

The following workflow outlines the key stages of catalyst synthesis:

Title: Catalyst Synthesis Workflow

Detailed Steps:

- Precipitation of Zirconium Hydroxide: Precipitate zirconium hydroxide from an aqueous solution of zirconium oxychloride using an aqueous ammonia solution.

- Mixing of Hydroxides: Mix the precipitated zirconium hydroxide with aluminum hydroxide. The aluminum hydroxide should consist of a mixture of boehmite and pseudoboehmite in a mass ratio of 1:3 to 3:1 (calculated as Al₂O₃).

- Sulfation and Peptization: Treat the mixed hydroxide mass with an aqueous solution of sulfuric acid. This step functions both as a sulfating agent (introducing sulfate ions) and a peptizing agent (dispersing and plasticizing the mass).

- Screw Extrusion: Pass the peptized catalyst mass through a screw extruder to form granules of the desired size.

- Heat Treatment: Subject the extruded granules to a final heat treatment (calcination) to activate the catalyst.

Alkylation Reaction Procedure [1]

The core alkylation process is illustrated below:

Title: Alkylation Reaction Process

Detailed Steps:

- Charge Reactor: Load phenol into the jacketed reactor. The molar ratio of phenol to α-methylstyrene (AMS) should be between 2:1 and 10:1.

- Add Catalyst: Introduce the synthesized sulfated alumina-zirconia catalyst to the reactor. The catalyst load is typically 1-5% by mass of the phenol charge.

- Heat and Stir: Heat the mixture to a reaction temperature between 80°C and 130°C with constant stirring.

- Add AMS: Slowly add α-methylstyrene to the reaction mixture over a defined period while maintaining temperature and stirring.

- Maintain Reaction: Continue stirring for 1-3 hours to complete the alkylation.

- Separate and Purify: After the reaction, cool the mixture and separate the catalyst by filtration. The crude product can be purified by distillation or crystallization to obtain pure p-cumylphenol.

Data Presentation and Analysis

Key Physical Properties of 4-Cumylphenol [2]

Table 1: Characteristic properties of the target compound, p-cumylphenol.

| Property | Value |

|---|---|

| CAS Number | 599-64-4 |

| Molecular Formula | C₁₅H₁₆O |

| Molecular Weight | 212.29 g/mol |

| Melting Point | 74 - 76 °C |

| Boiling Point | 335 °C |

| Flash Point | 160 °C |

Key Process Parameters and Outcomes [1]

Table 2: Optimized reaction parameters and typical performance outcomes for the described protocol.

| Parameter / Outcome | Specification / Value |

|---|---|

| Catalyst Composition | Mixture of Al₂O₃ and ZrO₂ promoted by sulfate (5-15% mass as SO₄) |

| Phenol to AMS Molar Ratio | 2:1 to 10:1 |

| Reaction Temperature | 80 - 130 °C |

| Catalyst Load | 1 - 5% by mass of phenol |

| Typical p-Cumylphenol Content in Product | Up to 98.5% |

| Typical this compound Content | ~0.4% |

| Typical Dimer Content | ~0.4% |

Troubleshooting and Best Practices

- Catalyst Performance: The high selectivity of this catalyst is attributed to the synergistic effect of the alumina-zirconia support and the sulfate promotion, which creates strong acid sites favorable for para-alkylation [1].

- By-product Control: The use of a heterogeneous catalyst simplifies separation and reuse, potentially reducing waste compared to homogeneous acid catalysts like H₂SO₄ or AlCl₃.

- Process Safety: Always conduct reactions with appropriate personal protective equipment. The use of α-methylstyrene and hot phenol requires caution; ensure good ventilation and control of reaction exotherms.

Key Limitation and Research Path Forward

A primary challenge in adapting this protocol is its focus on para-selectivity. The described sulfated alumina-zirconia catalyst is explicitly engineered to minimize the formation of this compound, which is reported at levels as low as 0.4% [1]. Therefore, achieving high yields of this compound would require a different catalytic system.

For research aimed specifically at This compound, I suggest exploring these avenues:

- Investigate Alternative Catalysts: The search results indicate that zeolite-based catalysts (e.g., ZSM-type) can produce different isomer distributions, sometimes resulting in higher ortho-isomer content [1]. This could be a fruitful area for investigation.

- Fine-tune Reaction Conditions: Parameters like temperature, solvent, and steric hindrance on the catalyst surface can significantly influence the ortho/para ratio. Systematic studies varying these conditions are essential.

- Consult Specialized Databases: For more targeted information, searching scientific databases for "this compound synthesis," "Friedel-Crafts alkylation ortho-selectivity," or "sterically hindered acid catalysts" may yield more directly relevant journal articles.

References

GC-MS analysis o-Cumylphenol environmental samples

Chemical Profile & Analytical Significance

4-Cumylphenol (CAS No. 599-64-4) is an aromatic compound with the molecular formula C₁₅H₁₆O and a molecular weight of 212.287 g/mol [1]. It is primarily used as a chain terminator in the production of polycarbonate plastics and can also be found in surfactants, fungicides, and preservatives [1].

In an environmental analysis context, this compound is a potential contaminant, and its detection in complex matrices (like fuels or waste streams) is a recognized challenge. Its presence in bunker fuels, for instance, is considered a potential "deleterious constituent" that is precluded by marine fuel standards [2]. The following workflow outlines the core stages for its analysis.

Detailed Experimental Protocols

Sample Preparation Techniques

The choice of sample preparation is critical for isolating 4-cumylphenol from interfering matrix components.

Solid Phase Extraction (SPE) for Polar Species: For isolating 4-cumylphenol and other phenolic compounds from aqueous environmental samples (like water simulants or wastewater), a Solid Phase Extraction (SPE) protocol is highly effective [2] [3]. This technique is particularly suited for polar and high-boiling-point chemical species [2].

- SPE Sorbent Selection: A reversed-phase sorbent, such as C18-bonded silica, is recommended for retaining non-polar to moderately polar analytes from aqueous matrices [4].

- Procedure: Condition the C18 SPE cartridge with methanol followed by water or a buffer. Load the prepared aqueous sample. Wash with a water/organic solvent mix (e.g., 5-10% methanol in water) to remove weakly retained interferences. Elute 4-cumylphenol with a pure organic solvent like dichloromethane (DCM) or methanol. The eluent is then gently evaporated under a nitrogen stream and reconstituted in a solvent compatible with GC-MS injection (e.g., ethyl acetate or hexane) [2] [4].

Liquid-Liquid Extraction (LLE): This is a robust and simple method for transferring analytes from an aqueous phase to an organic phase [3].

- Procedure: For a method validated for 84 food contact material substances (including structurally similar phenols), an LLE was optimized using dichloromethane (DCM) as the extraction solvent in the presence of 10% (m/v) NaCl [3]. The combination of DCM and salt promotes phase separation and improves extraction efficiency.

QuEChERS for Solid Samples: For solid environmental samples like soils, sediments, or biota, the QuEChERS method is recommended due to its efficiency and effectiveness in dealing with complex, dirty matrices [5] [6].

GC-MS Instrumental Analysis

This section details the key parameters for separating, ionizing, and detecting 4-cumylphenol.

GC Column Selection: The principle of "like dissolves like" guides column choice [6]. A standard 5% phenyl / 95% dimethyl polysiloxane stationary phase column (e.g., 30 m length x 0.25 mm ID x 0.25 µm film thickness) is an excellent starting point. This phase offers good efficiency and performance for a wide range of semi-volatile compounds, including phenols, and provides some resistance to water, which is beneficial for analyzing extracts from aqueous simulants [3].

GC Temperature Program: A common strategy is to use a temperature ramp. An example initial program could be: 60 °C (hold 1 min), then ramp at 15 °C/min to 300 °C (hold 5 min). This should be optimized to ensure 4-cumylphenol is adequately separated from other co-extracted compounds [3].

Mass Spectrometry Detection:

- Ionization Mode: Electron Ionization (EI) is the standard and most widely used ionization technique in GC-MS [4].

- Acquisition Mode: For high selectivity and sensitivity in complex environmental matrices, Selected Ion Monitoring (SIM) is preferred over full scan. In SIM, the instrument monitors only a few characteristic fragment ions for 4-cumylphenol, which increases dwell time and improves the signal-to-noise ratio. The specific quantification and qualifier ions should be determined by analyzing a pure standard in full-scan mode first.

The table below summarizes the key parameters for GC-MS analysis.

| Parameter | Recommended Setting / Description |

|---|---|

| Sample Preparation | Solid Phase Extraction (SPE) with C18 sorbent [2] [4]. Liquid-Liquid Extraction (LLE) with Dichloromethane [3]. |

| GC Column | 5% Phenyl / 95% Dimethyl Polysiloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm) [3] [6]. |

| Injection Mode | Splitless (for high sensitivity) or Pulsed Splitless. |

| Injection Volume | 1 µL (typical). |

| Carrier Gas | Helium (≥99.999% purity), constant flow (e.g., 1.0 mL/min). |

| Oven Program | Example: 60°C (1 min), 15°C/min to 300°C (5 min) [3]. |

| MS Ionization | Electron Ionization (EI), 70 eV [4]. |

| Ion Source Temp. | 230 - 280 °C. |

| Acquisition Mode | Selected Ion Monitoring (SIM) for target analysis. |

Method Validation & Quality Control

To ensure the method produces reliable and accurate data, the following validation parameters should be established.

Calibration and Quantification: Use a multi-level calibration curve (e.g., 4-6 levels) with external or internal standard techniques [2] [7]. For 4-cumylphenol, which may not have a stable isotope-labeled analog, a suitable structural analog should be evaluated as an internal standard to correct for losses during sample preparation and instrument variability.

Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ). A well-optimized method should have an LOQ at least three times lower than the legislative or reporting limit of interest [3].

Accuracy and Precision: Evaluate method performance by spiking samples with a known concentration of 4-cumylphenol. Demonstrate recoveries between 70% and 115% and relative standard deviations (RSD) smaller than 20% across multiple replicates and concentration levels [3].

Quality Control (QC): Include procedural blanks, solvent blanks, and continuing calibration verification (CCV) standards at regular intervals within the sample sequence to monitor for contamination and instrument drift [5].

Key Considerations for Analysis

When developing your method, keep these points in mind:

- Matrix Effects: Co-extracted compounds from the sample can enhance or suppress the analyte's signal in the MS. Use internal standards and matrix-matched calibration curves to compensate for these effects and ensure accurate quantification [5].

- Standard Availability: Ensure you have a reliable source of high-purity 4-cumylphenol analytical standard for calibration. Incorrect standards are a major source of error [7].

References

- 1. CAS No. 599-64-4 | Chemsrc [chemsrc.com]

- 2. Newsletter_ GC - MS AND FTIR analysis techniques for detection of... [maritec.com.sg]

- 3. Development and validation of a multi-analyte GC - MS for the... method [pmc.ncbi.nlm.nih.gov]

- 4. - GC | Thermo Fisher Scientific - TR MS Sample Preparation [thermofisher.com]

- 5. Your Guide to GC - MS /MS Pesticide Residue Analysis [technologynetworks.com]

- 6. - GC and column choice... | SCION Instruments MS sample preparation [scioninstruments.com]

- 7. for PCBs and organochlorine pesticides in... Analytical methods [pmc.ncbi.nlm.nih.gov]

LC-MS/MS detection o-Cumylphenol biological matrices

A Generic LC-MS/MS Protocol for Bioanalysis

The following workflow outlines the core steps for preparing and analyzing a compound from a biological matrix like plasma or serum.

Sample Preparation: Critical Clean-up [1] [2]

The goal is to remove proteins and phospholipids that can cause ion suppression and damage the instrument [1].

- Protein Precipitation (PP): A rapid and straightforward method.

- Phospholipid Removal (PLR): A more comprehensive clean-up.

- Protocol: Uses a specialized plate with an active component that captures phospholipids. The protocol is similar to protein precipitation but results in a cleaner sample, significantly reducing matrix effects [1].

- Solid Phase Extraction (SPE): Provides excellent purification and concentration.

- Protocol: Steps include cartridge conditioning (with methanol and water), sample loading, washing (to remove impurities), and elution of the analyte with a strong solvent [2].

- Liquid-Liquid Extraction (LLE): Ideal for non-polar to moderately polar compounds.

Liquid Chromatography (LC) Separation

This step physically separates the analyte from remaining matrix components.

- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.9 µm) is commonly used [1].

- Mobile Phase: A gradient of water (Solvent A) and methanol or acetonitrile (Solvent B), both often modified with 0.1% formic acid to enhance ionization in positive mode [1] [3].

- Injection Volume: Typically 2-10 µL [1] [4].

Mass Spectrometry (MS/MS) Detection

This provides the high sensitivity and specificity for detection and quantification.

- Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's chemistry [4] [5].

- Mass Analyzer: Triple Quadrupole (QqQ) operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode [4] [3].

- Typical MS Conditions:

- Capillary Voltage: 0.5 - 3.0 kV

- Source Temperature: 150 °C

- Desolvation Temperature: 550 °C [1]

Method Validation Parameters

For any bioanalytical method to be considered reliable, it must be validated. The table below outlines the essential parameters to evaluate [6].

| Validation Parameter | Description & Target | Experimental Approach |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Analyze QC samples at multiple concentrations; accuracy should be within ±15% of the nominal value [6]. |

| Precision | Degree of scatter in repeated measurements. | Measure intra-day & inter-day repeatability; coefficient of variation (CV) should be ≤15% [6]. |

| Linearity | Method produces results proportional to analyte concentration. | Analyze a series of standards (e.g., 6-8 points). Correlation coefficient (r²) should be >0.99 [1] [6]. |

| Lower Limit of Quantification (LLOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. | Lowest calibrator with signal-to-noise (S/N) ≥ 20:1 and precision/accuracy within ±20% [6]. |

| Recovery | Efficiency of the extraction process. | Compare analyte response from extracted samples to unextracted standards in solvent [6]. |

| Matrix Effect | Ionization suppression/enhancement caused by the sample matrix. | Compare analyte response in post-extraction spiked matrix to neat solvent. Precision (CV) of matrix factor should be <15% [1] [6]. |

| Specificity | Ability to measure analyte without interference from matrix. | Analyze at least 6 different sources of blank matrix to confirm no interference at the analyte's retention time [6]. |

| Stability | Analyte stability under storage & processing conditions. | Evaluate bench-top, processed sample, and freeze-thaw stability [6]. |

A Practical Workflow for Protocol Development

Since a direct protocol for o-Cumylphenol is unavailable, here is a logical approach to develop your own:

- Analyte Characterization: Determine the key properties of this compound, such as its pKa, logP (hydrophobicity), and expected fragmentation pattern in MS.

- Sample Preparation Selection: Based on its hydrophobicity (likely high), LLE or SPE would be strong candidates for efficient extraction and clean-up [2].

- LC Method Development: Start with a C18 column and a gradient of water and methanol. Optimize the gradient to achieve a good retention time and peak shape [1].

- MS/MS Method Development: Infuse a standard to identify the precursor ion ([M-H]⁻ or [M+H]⁺) and optimize collision energy to find the most abundant product ion. This establishes the MRM transition [4].

- Validation: Systematically test the method against all parameters listed in the table above to ensure it is robust, sensitive, and reproducible [6] [7].

References

- 1. Improving sample preparation for LC - MS / MS analysis [news-medical.net]

- 2. - LC Sample Preparation: Techniques & Challenges MS [opentrons.com]

- 3. - LC / MS in Pharmacotoxicological Field: Current State... MS Application [pmc.ncbi.nlm.nih.gov]

- 4. - LC – What Is MS - LC , MS - LC Analysis and... | Technology Networks MS [technologynetworks.com]

- 5. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. 8 Essential Characteristics of LC - MS / MS - Resolian Method Validation [resolian.com]

- 7. of liquid chromatography mass spectrometry ( Validation - LC )... MS [sisu.ut.ee]

o-Cumylphenol sonolytic degradation parameters optimization

Application Notes: Sonolytic Degradation of 4-Cumylphenol

Sonolysis is an advanced oxidation process that uses ultrasound to generate cavitation bubbles, leading to localized extreme conditions and the production of highly reactive free radicals, primarily hydroxyl radicals (•OH), that can degrade resilient organic pollutants [1] [2].

For 4-cumylphenol, an endocrine-disrupting chemical, the degradation efficiency is highly dependent on several operational parameters. The key findings from the literature are summarized below.

Table 1: Optimized Operational Parameters for 4-Cumylphenol Sonolysis

| Parameter | Optimal Condition or Effect | Key Findings & Notes |

|---|---|---|

| Ultrasonic Frequency | Frequency dependent; higher frequencies often more effective | The degradation rate is frequency-dependent. Frequencies between 300-500 kHz are generally most effective for similar persistent organics [3]. |

| Ultrasonic Power | 20 - 100 W | Degradation rate increases proportionally with power in this range [4] [5]. |

| Initial pH | Acidic media (e.g., pH ~3) | Most favorable degradation occurs in acidic conditions [4] [5] [6]. |

| Saturating Gas | Argon > Air > Nitrogen | Argon promotes radical formation; nitrogen acts as a radical scavenger [4] [5] [6]. |

| Temperature | 20 - 50°C | Degradation rate increases with temperature in this range [4] [5]. |

| Initial Concentration | Inversely proportional to rate | Lower concentrations (e.g., 0.05 mg/L) degrade faster [4] [5]. |

| Additives - Inorganic Ions | Bromide (Br⁻), Persulfate (S₂O₈²⁻) | Bromide and persulfate can significantly enhance the degradation rate by promoting radical production [4] [5] [6]. |

| Additives - Radical Scavengers | e.g., tert-butanol | Inhibits degradation by scavenging •OH radicals, confirming the radical-driven mechanism [2] [6]. |

| Water Matrix | More efficient in natural water | Natural water components (e.g., bicarbonate at low 4-CP conc.) can enhance degradation compared to pure water [4] [5]. |

Detailed Experimental Protocol

This protocol outlines a methodology for optimizing the sonolytic degradation of 4-cumylphenol in an aqueous solution, based on the parameters described in the Application Notes.

1. Equipment and Reagents

- Ultrasonic Reactor: A high-frequency ultrasonic reactor (recommended frequency range: 300-500 kHz) with adjustable power output (e.g., 20-100 W).

- Saturating Gas Supply: Cylinders of argon, air, and nitrogen with appropriate tubing and diffusers.

- Analytical Instrumentation: HPLC system equipped with a UV-Vis or diode-array detector for quantifying 4-CP concentration.

- pH Meter: A calibrated pH meter.

- Chemicals: 4-Cumylphenol standard, tertiary-butanol (scavenger), sodium bromide, potassium persulfate, and reagents for pH adjustment (e.g., HCl, NaOH).

2. Experimental Workflow and Optimization Logic The following diagram illustrates the logical workflow for systematically optimizing the sonolytic degradation process.

3. Step-by-Step Procedure

- Step 1: Solution Preparation. Prepare an aqueous stock solution of 4-cumylphenol at a desired initial concentration (e.g., 0.05 - 1.0 mg/L).

- Step 2: Parameter Adjustment. For each experimental run, adjust the target parameter while keeping others constant, following the logic in the workflow above.

- pH Adjustment: Adjust the solution pH using dilute HCl or NaOH.

- Gas Saturation: Place the solution in the sonication vessel and saturate with the desired gas (Ar, Air, N₂) for 10-15 minutes prior to and during sonication.

- Additive Introduction: Add known concentrations of additives (e.g., 0.5 mM H₂O₂, Br⁻, or S₂O₈²⁻) to the solution [2] [6].

- Step 3: Sonication. Initiate sonication at the set frequency and power. Maintain a constant temperature (e.g., 20°C) using a water bath if necessary.

- Step 4: Sampling. Withdraw samples from the reactor at predetermined time intervals (e.g., 0, 10, 20, 30, 60 minutes).

- Step 5: Analysis. Analyze the samples via HPLC to determine the residual concentration of 4-CP.

4. Data Analysis

- Kinetic Modeling: The sonolytic degradation of 4-CP typically follows pseudo-first-order kinetics. Plot the natural logarithm of 4-CP concentration versus time. The slope of the linear fit is the pseudo-first-order rate constant (k), which is the primary metric for comparing degradation efficiency under different conditions [2].

ln(C₀/C) = ktwhere C₀ is the initial concentration, C is the concentration at time t, and k is the rate constant. - Parameter Optimization: Compare the calculated rate constants (k) for experiments where a single parameter was varied to identify its optimal value.

Critical Considerations for Researchers

- Isomer Specificity: The protocols above are based on data for 4-cumylphenol. You should verify the kinetics and optimal parameters for o-cumylphenol, as the position of the alkyl chain on the phenol ring can influence reactivity and degradation pathways.

- By-product Formation and Toxicity: While sonolysis effectively degrades the parent compound, it can generate intermediate by-products. It is critical to monitor these intermediates and assess ecotoxicity, for example using biotests, to ensure the process does not produce more harmful substances [7].

- Process Intensification: For higher degradation and mineralization efficiency, consider hybrid systems. A sonophotocatalytic (US/UV/TiO₂) process, especially when enhanced with oxidants like persulfate, has been shown to achieve superior degradation of 4-CP and total chemical oxygen demand (COD) removal compared to sonolysis alone [6].

I hope these detailed Application Notes and Protocols provide a solid foundation for your work. Should you require further specifics on analytical techniques or hybrid system setup, please do not hesitate to ask.

References

- 1. sciencedirect.com/science/article/pii/B9780128104996000073 [sciencedirect.com]

- 2. kinetics and mechanisms of antibiotics in water... Sonolytic degradation [pmc.ncbi.nlm.nih.gov]

- 3. of per- and poly fluoroalkyl substances... Sonolysis [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Sonolytic of endocrine disrupting chemical... degradation [academia.edu]

- 5. of endocrine disrupting chemical... Sonolytic degradation [pubmed.ncbi.nlm.nih.gov]

- 6. Sonophotocatalytic Degradation of Endocrine Disrupting... | SpringerLink [link.springer.com]

- 7. Ecotoxicological Estimation of 4- Cumylphenol , 4-t-Octylphenol... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for o-Cumylphenol Biodegradation by Microbial Systems

Introduction to o-Cumylphenol Biodegradation

This compound (4-cumylphenol) represents a significant environmental concern due to its widespread use in industrial applications and endocrine-disrupting properties that can interfere with hormonal systems in aquatic and terrestrial organisms. As a phenolic compound with a complex structure featuring an aromatic ring and a bulky isopropylphenyl group, this compound exhibits persistent characteristics in environmental matrices, resisting natural degradation processes. The environmental fate of cumylphenol is influenced by its low volatility, moderate water solubility, and tendency to accumulate in sediments and biological tissues, creating potential for long-term ecological impacts. Traditional physicochemical methods for removing cumylphenol from contaminated sites often prove cost-prohibitive or generate secondary pollutants, making biological remediation approaches particularly attractive for sustainable environmental management.

Recent advances in microbiological degradation have demonstrated that certain specialized microbial strains possess the metabolic capability to transform this compound into less harmful intermediates through specific enzymatic pathways. The fungal system Umbelopsis isabellina has shown particular promise, with research indicating it can effectively degrade not only this compound but also structural analogs including nonylphenol and 4-tert-octylphenol [1]. This non-ligninolytic fungus achieves rapid contaminant removal while simultaneously reducing aqueous toxicity, as confirmed through bioindicator assays using Artemia franciscana and Daphnia magna. The demonstrated ability of microorganisms to metabolize this compound as a carbon and energy source provides a foundation for developing effective bioremediation strategies that can be implemented in both natural and engineered treatment systems.

Microbial Systems for Cumylphenol Biodegradation

Identified Microbial Degraders

Several microbial systems have demonstrated the capability to degrade cumylphenol and related alkylphenol compounds through various metabolic pathways. The following table summarizes the most promising microbial degraders identified in current research:

Table 1: Microbial Systems for Cumylphenol and Related Compound Biodegradation

| Microorganism | Classification | Target Compounds | Degradation Efficiency | Optimal Conditions | Key Enzymes/Pathways |

|---|---|---|---|---|---|

| Umbelopsis isabellina | Non-ligninolytic fungus | 4-cumylphenol, nonylphenol, 4-tert-octylphenol | >90% removal of 25 mg/L in 12 hours | Not specified | Non-ligninolytic enzymatic system, (hydroxyalkyl)phenols as intermediates |

| Glutamicibacter nicotianae MSSRFPD35 | Rhizobacterium | Phenol and derivatives | Up to 1117 mg/L within 60 hours | pH ~7.0, mesophilic | Catechol 1,2-dioxygenase via ortho pathway |

| Bacterial Consortium (15 strains) | Mixed bacterial culture | Phenol and related compounds | Effective at 20 ppm concentration | 48 hours incubation, aerobic conditions | Simultaneous ortho and meta cleavage pathways |

| Halomonas sp. strain 4-5 | Moderately halophilic bacterium | Phenol and phenolic compounds | >94% of 500 mg/L across 3%-10% NaCl | Saline conditions (3-10% NaCl) | LmPH (phenol hydroxylase) and C12O (catechol 1,2-dioxygenase) |

Microbial Selection Criteria

Selection of appropriate microbial systems for this compound biodegradation requires consideration of several critical factors. Environmental compatibility is essential, wherein microbial degraders must thrive under the specific conditions of the contaminated site, including pH, temperature, oxygen availability, and salinity. For instance, Halomonas sp. strain 4-5 demonstrates exceptional performance in saline environments, maintaining degradation efficiency at salt concentrations up to 10% NaCl [2]. This characteristic makes it particularly suitable for treating industrial wastewater or marine environments where high salinity would inhibit most conventional biodegrading microorganisms.

Metabolic versatility represents another crucial selection criterion, as microorganisms capable of utilizing multiple degradation pathways often exhibit more robust performance under fluctuating environmental conditions. Research has revealed that certain bacterial consortia simultaneously express both ortho- and meta-cleavage pathways for catechol degradation, allowing for flexible metabolic responses to varying contaminant concentrations and environmental conditions [3]. Additionally, the ability of microorganisms to tolerate and degrade mixtures of contaminants is invaluable for real-world applications where this compound frequently co-occurs with other phenolic compounds and heavy metals. Glutamicibacter nicotianae MSSRFPD35 exemplifies this trait, maintaining phenol degradation capability even in the presence of toxic heavy metals [4].

Experimental Protocols

Microbial Enrichment and Screening

Protocol 1: High-Throughput Screening for Halophilic Phenol Degraders

This protocol adapts established methods for isolating halophilic cumylphenol-degrading microorganisms using microplate-based systems [2]:

Sample Collection and Preparation:

- Collect environmental samples from saline habitats (marine sediments, saline soils, or industrial wastewater).

- Prepare minimal salt medium (MSM) with varying NaCl concentrations (1%-15%) supplemented with this compound (100-500 mg/L) as sole carbon source.

- Distribute 1 mL aliquots into 48-deep well microplates using automated liquid handling systems.

Enrichment Cultivation:

- Inoculate each well with 50 μL of environmental sample suspension.

- Seal plates with breathable membranes to allow gas exchange while preventing contamination.

- Incubate at 30°C with continuous shaking at 300 rpm for 7-14 days.

- Monitor bacterial growth spectrophotometrically at OD600 using microplate readers.

High-Throughput Phenol Measurement:

- Develop standard curve using this compound standards (0.1-2 mg/L) in 96-well microplates.

- Adapt the 4-aminoantipyrine colorimetric method for microplate format:

- Transfer 100 μL culture supernatant to clean 96-well plate

- Add 50 μL of 0.5 M NH₄Cl/NH₄OH buffer (pH 10)

- Mix with 25 μL of 2% 4-aminoantipyrine and 25 μL of 8% potassium ferricyanide

- Measure absorbance at 510 nm after 15-minute incubation

- Calculate this compound concentration using standard curve (y = 0.08808x + 0.00203, R² = 0.9988)

Strain Isolation and Identification:

- Streak positive enrichments on solid MSM plates containing this compound

- Purify individual colonies through repeated streaking

- Identify strains through 16S rRNA sequencing for bacteria or ITS sequencing for fungi

Table 2: Media Composition for Cumylphenol Degrader Enrichment

| Component | Concentration | Purpose |

|---|---|---|

| KH₂PO₄ | 0.07 g/L | Buffer component |

| K₂HPO₄ | 0.125 g/L | Buffer component |

| FeCl₃ | 0.07 g/L | Trace element source |

| CaCl₂ | 0.003 g/L | Trace element source |

| NaCl | 1%-15% (w/v) | Osmotic stressor |

| This compound | 100-500 mg/L | Selective carbon source |

| NH₄Cl | 0.5 g/L | Nitrogen source |

| MgSO₄·7H₂O | 0.2 g/L | Magnesium and sulfur source |

Biodegradation Activity Assays

Protocol 2: Batch Degradation and Kinetic Analysis

This protocol provides standardized methods for quantifying this compound degradation kinetics and metabolic pathways:

Inoculum Preparation and Standardization:

- Maintain pure cultures or consortia on nutrient agar slants.

- Prepare pre-cultures by inoculating single colonies into nutrient broth.

- Harvest late-logarithmic phase cells by centrifugation (5,000 × g, 10 min).

- Wash twice with sterile physiological saline (0.85% NaCl).

- Standardize cell suspension to 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

Batch Degradation Experiments:

- Prepare degradation medium: minimal medium with this compound as sole carbon source (25-1000 mg/L based on tolerance screening).

- Inoculate experimental flasks with standardized inoculum (1-5% v/v).

- Maintain uninoculated controls with equivalent this compound concentration.

- Incubate under optimal temperature and shaking conditions (typically 30°C, 150 rpm).

- Sacrifice entire flasks at predetermined time intervals for comprehensive analysis.

Analytical Procedures:

- Extract residual this compound and metabolites using equal volumes of ethyl acetate.

- Derivatize extracts with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for 30 min at 60°C.

- Analyze derivatives by GC-MS with DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

- Use temperature program: 60°C (2 min hold) to 300°C at 10°C/min, final hold 5 min.

- Identify intermediates by comparison with mass spectral libraries.

Enzyme Activity Assays:

- Prepare cell-free extracts by sonication (3 × 30 s pulses, 40% amplitude) followed by centrifugation (12,000 × g, 20 min, 4°C).

- Assay catechol 1,2-dioxygenase (C12O) by monitoring cis,cis-muconic acid formation at 260 nm (extinction coefficient 16.8 mM⁻¹cm⁻¹).

- Assay catechol 2,3-dioxygenase (C23O) by monitoring 2-hydroxymuconic semialdehyde formation at 375 nm (extinction coefficient 33.0 mM⁻¹cm⁻¹).

- Measure phenol hydroxylase activity by monitoring NADPH consumption at 340 nm.

Figure 1: Experimental workflow for isolation and characterization of this compound-degrading microorganisms

Metabolic Pathway Analysis

Biochemical Pathways for Cumylphenol Degradation

The biodegradation of this compound follows a sequential metabolic process that initiates with enzymatic hydroxylation and proceeds through ring cleavage pathways. Research with the fungus Umbelopsis isabellina has revealed that cumylphenol degradation generates several derivatives, primarily (hydroxyalkyl)phenols as key intermediates [1]. The initial transformation step involves hydroxylation of the phenolic ring, facilitated by monooxygenase or hydroxylase enzymes, which prepares the molecule for subsequent ring cleavage. In bacterial systems, this process is typically initiated by phenol hydroxylase, which converts the parent compound to catechol or substituted catechols that serve as central intermediates in the degradation pathway.

The downstream metabolic fate of catechol intermediates diverges into two principal routes: the ortho-cleavage pathway (catalyzed by catechol 1,2-dioxygenase) and the meta-cleavage pathway (catalyzed by catechol 2,3-dioxygenase). In the ortho pathway, cleavage occurs between the two hydroxyl groups of catechol, producing cis,cis-muconic acid, which subsequently enters the tricarboxylic acid (TCA) cycle after further transformations. Conversely, the meta pathway involves cleavage adjacent to the hydroxyl groups, generating 2-hydroxymuconic semialdehyde, which is further processed into pyruvate and acetaldehyde. Studies of bacterial consortia have demonstrated that some microorganisms simultaneously express both pathways, with differential expression depending on environmental conditions and contaminant concentration [3]. This metabolic flexibility potentially enhances degradation efficiency across varying environmental conditions.

Figure 2: Proposed metabolic pathways for this compound biodegradation in microbial systems

Molecular Biology Techniques for Pathway Elucidation

Advanced molecular techniques provide powerful tools for elucidating the genetic basis of this compound degradation pathways. Differential display reverse transcriptase polymerase chain reaction (DDRT-PCR) enables specific amplification and detection of genes responsible for phenol degradation, allowing researchers to determine the extent to which both ortho- and meta-cleavage pathways are activated in response to phenol exposure [3]. This method offers superior resolution for analyzing differential gene expression in microbial consortia without prior knowledge of the genome sequence, making it particularly valuable for studying non-model environmental isolates.

Additional molecular approaches include:

Functional Gene Detection:

- Design degenerate primers targeting conserved regions of phenol hydroxylase (LmPH), catechol 1,2-dioxygenase (C12O), and catechol 2,3-dioxygenase (C23O) genes

- Perform PCR amplification with genomic DNA from potential degraders

- Confirm amplicon identity through sequencing and phylogenetic analysis

Gene Expression Analysis:

- Extract total RNA from cells grown on this compound and reference carbon sources

- Synthesize cDNA using reverse transcriptase

- Perform quantitative PCR (qPCR) with gene-specific primers

- Calculate relative expression using housekeeping genes (e.g., 16S rRNA, rpoB) for normalization

Metagenomic Analysis:

- Extract total community DNA from enrichment cultures

- Sequence using Illumina or Nanopore platforms

- Reconstruct metabolic pathways through bioinformatic analysis

- Identify novel degradation genes through functional screening of metagenomic libraries

Data Analysis and Interpretation

Kinetic Analysis of Degradation

Quantitative assessment of this compound biodegradation kinetics provides essential parameters for predicting degradation rates and optimizing bioremediation systems. The Haldane model effectively describes microbial growth on inhibitory substrates like phenolic compounds and can be applied to this compound degradation kinetics [4]. This model accounts for substrate inhibition at elevated concentrations while accurately representing growth kinetics at lower substrate levels.

The Haldane equation for specific growth rate is:

μ = μₘₐₓ × S / (Kₛ + S + S²/Kᵢ)

Where:

- μ = specific growth rate (h⁻¹)

- μₘₐₓ = maximum specific growth rate (h⁻¹)

- S = substrate concentration (mg/L)

- Kₛ = half-saturation constant (mg/L)

- Kᵢ = inhibition constant (mg/L)

Table 3: Experimentally Determined Kinetic Parameters for Phenol-Degrading Microorganisms

| Microorganism | μₘₐₓ (h⁻¹) | Kₛ (mg/L) | Kᵢ (mg/L) | qₘₐₓ (h⁻¹) | Reference Compound |

|---|---|---|---|---|---|

| Glutamicibacter nicotianae MSSRFPD35 | 0.37 | 20.29 | 268.1 | 0.983 | Phenol |

| Umbelopsis isabellina | Not specified | Not specified | Not specified | >90% in 12 h | 4-cumylphenol |

| Bacterial Consortium | Not specified | Not specified | Not specified | Maximum enzyme activity at 48 h | Phenol |

For degradation rate kinetics, the Haldane equation for substrate degradation takes the form:

q = qₘₐₓ × S / (Kₛ' + S + S²/Kᵢ')

Where:

- q = specific substrate degradation rate (mg substrate/mg biomass/h)

- qₘₐₓ = maximum specific substrate degradation rate (mg substrate/mg biomass/h)

- Kₛ' = half-saturation constant for degradation (mg/L)

- Kᵢ' = inhibition constant for degradation (mg/L)

Toxicity Assessment and Metabolite Analysis

Comprehensive evaluation of this compound biodegradation requires not only monitoring parent compound disappearance but also assessing toxicity reduction and identifying transformation products. Research with Umbelopsis isabellina demonstrated that although complete mineralization may not occur, the transformation products generated through microbial activity exhibit significantly reduced toxicity compared to the parent compound [1]. This finding underscores the importance of complementing chemical analysis with bioassays to fully evaluate treatment effectiveness.

Standardized approaches for toxicity assessment include:

Acute Toxicity Bioassays:

- Daphnia magna immobilization test (24-48 hour exposure)

- Artemia franciscana (brine shrimp) mortality assay (24 hour exposure)

- Microtox test using Vibrio fischeri bioluminescence inhibition (5-15 minute exposure)

Genotoxicity Assessment:

- Ames test for mutagenicity using Salmonella typhimurium strains

- Comet assay for DNA damage in eukaryotic cells

- SOS/umu test for genotoxic response in bacteria

Endocrine Disruption Potential:

- Yeast estrogen screen (YES) assay

- MCF-7 cell proliferation assay

- Vitellogenin induction in fish hepatocyte cultures

Advanced Applications and High-Throughput Approaches

Microbial Consortium Development

The construction of specialized microbial consortia represents a promising strategy for enhancing this compound biodegradation efficiency and reliability. Artificial microbial consortia offer several advantages over single-strain approaches, including distributed metabolic burden, functional complementarity, and enhanced ecosystem stability [5]. Two primary design strategies guide consortium development: the top-down approach, which involves enriching natural communities under selective pressure, and the bottom-up approach, which rationally assembles defined strains with complementary metabolic capabilities.